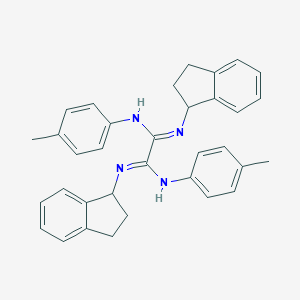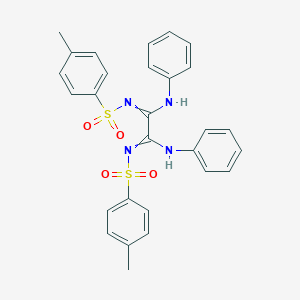
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline, also known as EMBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to absorb light and transfer energy, making it a potential candidate for use in organic solar cells.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and inhibit cancer cell growth in vitro. It has also been shown to have low toxicity levels in animal models, making it a potential candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline in lab experiments is its relatively low cost compared to other compounds with similar properties. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
Further research is needed to fully understand the potential applications of 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline in the medical and energy fields. One possible direction is to study its use in combination with other compounds to enhance its anti-inflammatory and anti-cancer properties. Additionally, research on improving its solubility in water could expand its potential applications in various experiments. Finally, studies on its potential use in other fields, such as catalysis, could lead to new discoveries and applications for this compound.
Synthesis Methods
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline can be synthesized through a multistep process involving the condensation of 3-methyl-2-benzothiazolinone with ethoxyaniline followed by further reactions. This process has been optimized to yield high purity this compound.
Scientific Research Applications
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in organic solar cells due to its unique electronic properties.
properties
Molecular Formula |
C16H16N2OS |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H16N2OS/c1-3-19-13-10-8-12(9-11-13)17-16-18(2)14-6-4-5-7-15(14)20-16/h4-11H,3H2,1-2H3 |
InChI Key |
CPIXUTNEDABCNR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307145.png)